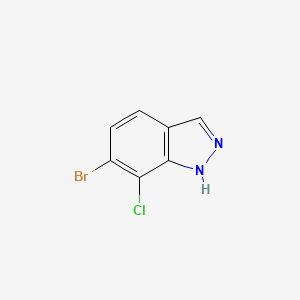
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea, also known as SU6656, is a selective inhibitor of Src family kinases (SFKs). It is widely used in scientific research for its ability to regulate cellular processes such as cell growth, differentiation, and migration. In
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is primarily used in scientific research to study the role of SFKs in cellular processes. SFKs are a family of non-receptor tyrosine kinases that play a key role in signal transduction pathways. They are involved in various cellular processes such as cell growth, differentiation, and migration. This compound has been shown to inhibit the activity of SFKs, which makes it a valuable tool for studying their function.
Wirkmechanismus
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea inhibits the activity of SFKs by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which disrupts the downstream signaling pathways. This leads to the inhibition of cellular processes such as cell growth, differentiation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration of cancer cells and reduce the invasiveness of tumors. In addition, this compound has been shown to regulate the differentiation of stem cells and promote neuronal differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea in lab experiments is its selectivity for SFKs. This allows researchers to study the specific role of SFKs in cellular processes without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other SFK inhibitors. This can make it difficult to achieve complete inhibition of SFK activity in some experiments.
Zukünftige Richtungen
There are many future directions for research involving 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of more potent SFK inhibitors that can be used in clinical settings. Another area of interest is the study of SFKs in the context of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Conclusion:
In conclusion, this compound is a selective inhibitor of SFKs that is widely used in scientific research to study cellular processes such as cell growth, differentiation, and migration. Its mechanism of action involves binding to the ATP-binding site of the kinase domain, which disrupts downstream signaling pathways. This compound has many biochemical and physiological effects and is a valuable tool for studying SFKs. However, its low potency compared to other SFK inhibitors is a limitation that should be considered in experimental design. There are many future directions for research involving this compound, including the development of more potent SFK inhibitors and the study of SFKs in various diseases.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea involves the reaction of 2-chloroaniline with 1H-indole-3-carboxaldehyde to form 2-(2-chlorophenyl)-1H-indole-3-carbinol. This intermediate is then treated with urea to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and purification to ensure the purity of the final product.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-4-8-13(11)18-15(20)19-14-9-17-12-7-3-1-5-10(12)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKVDGTEDVXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)



![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)
![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)
![3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2695063.png)
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)